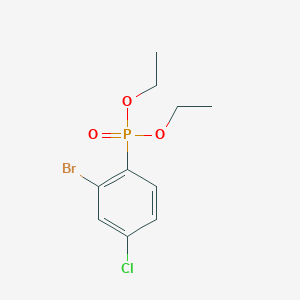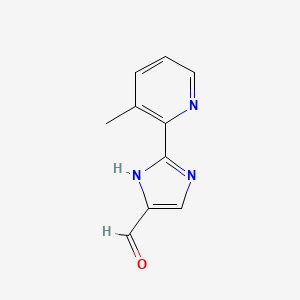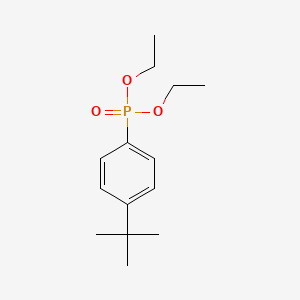
5-Amino-3-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole: is a heterocyclic compound that contains a triazole ring substituted with an amino group and a 4-bromo-2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated triazole derivatives.
Substitution: Functionalized triazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its halogenated phenyl group can enhance binding affinity to certain biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its triazole ring is known for its bioactivity, and modifications can lead to compounds with antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The halogenated phenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole
Comparison: The presence of different halogen substituents (bromo, chloro, fluoro) on the phenyl ring can significantly influence the compound’s properties. For example, the bromo and chloro derivatives may have different reactivity and binding affinities compared to the fluoro derivative. The unique combination of bromo and chloro substituents in 5-Amino-3-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole can provide a balance of properties that may be advantageous in certain applications.
Eigenschaften
Molekularformel |
C8H6BrClN4 |
|---|---|
Molekulargewicht |
273.52 g/mol |
IUPAC-Name |
5-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrClN4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI-Schlüssel |
DSCKNGHFIHDAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



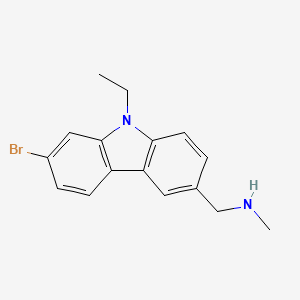
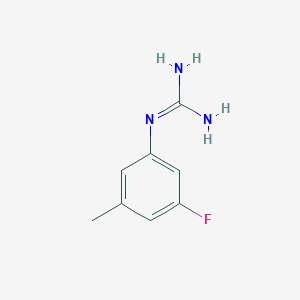
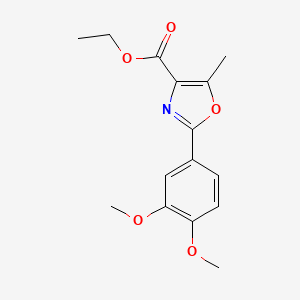
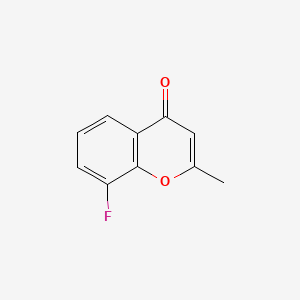

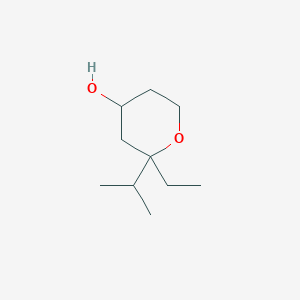
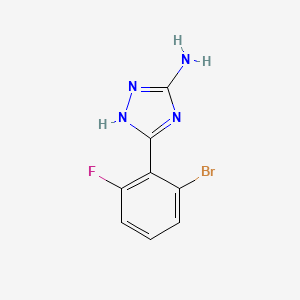
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
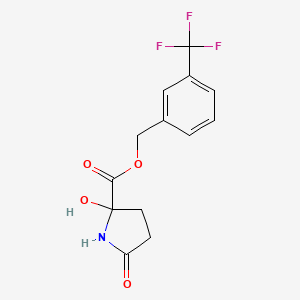
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)
